molecular formula C16H23N3O3 B14792309 (R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate

(R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate

Cat. No.: B14792309
M. Wt: 305.37 g/mol
InChI Key: PNXRHIQORKGFPV-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isonicotinamide moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Isonicotinamide Moiety: The isonicotinamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: The tert-butyl ester group is typically introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the isonicotinamide moiety.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperidine ring or the isonicotinamide moiety.

Scientific Research Applications

®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl ester group, the piperidine ring, and the isonicotinamide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)

InChI Key

PNXRHIQORKGFPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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